molecular formula C9H9ClO3S B1471219 2-Chloro-6-(ethanesulfinyl)benzoic acid CAS No. 1803604-34-3

2-Chloro-6-(ethanesulfinyl)benzoic acid

Cat. No.: B1471219
CAS No.: 1803604-34-3
M. Wt: 232.68 g/mol
InChI Key: HDVICEKZORAOPO-UHFFFAOYSA-N
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Description

2-Chloro-6-(ethanesulfinyl)benzoic acid is an organic compound with the molecular formula C9H9ClO3S It is a derivative of benzoic acid, where the benzoic acid core is substituted with a chlorine atom at the 2-position and an ethanesulfinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(ethanesulfinyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(ethanesulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of 2-Chloro-6-(ethanesulfonyl)benzoic acid.

    Reduction: Formation of 2-Chloro-6-(ethylthio)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(ethanesulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(ethanesulfinyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, altering their function and activity.

    Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(ethanesulfinyl)benzoic acid is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-6-ethylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-2-14(13)7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVICEKZORAOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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